molecular formula C20H22N2O3 B6664114 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid

4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B6664114
M. Wt: 338.4 g/mol
InChI Key: CLKOYWJNVKIHGG-UHFFFAOYSA-N
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Description

4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the ethyl and phenyl groups. Common synthetic routes include:

  • Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine.

  • Ethyl and Phenyl Group Introduction: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively.

  • Carbonyl and Carboxylic Acid Formation: The final steps involve the formation of the carbonyl and carboxylic acid groups through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted piperidines with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridine derivatives

  • Carboxylic acid derivatives

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Properties

IUPAC Name

4-(3-ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-14-13-22(11-9-17(14)15-6-4-3-5-7-15)19(23)16-8-10-21-18(12-16)20(24)25/h3-8,10,12,14,17H,2,9,11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKOYWJNVKIHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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